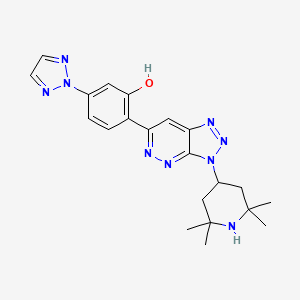
Votoplam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Votoplam is a useful research compound. Its molecular formula is C21H25N9O and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Votoplam, also known by its developmental code PTC518, is a small molecule drug primarily designed as a therapeutic agent for Huntington's disease (HD). Its biological activity centers on the modulation of gene expression, specifically targeting the huntingtin gene, which is crucial in the pathophysiology of HD. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, clinical findings, and potential applications.
This compound functions as a gene splicing modulator , which alters the processing of pre-mRNA. This modulation leads to a decrease in the production of the mutant huntingtin protein associated with HD. The compound promotes the inclusion of a pseudoexon containing a premature termination codon, resulting in the degradation of huntingtin mRNA and a subsequent reduction in huntingtin protein levels .
Key Features:
- Molecular Formula : C21H25N9O
- Molecular Weight : 419.48 g/mol
- CAS Registry Number : 2407849-89-0
Clinical Trials and Findings
This compound is currently undergoing clinical trials, with promising results emerging from both Phase 1 and Phase 2 studies. The following table summarizes key findings from these trials:
Case Study Insights
In a recent update from the Huntington Study Group conference, data presented indicated that after 12 months of treatment with this compound:
- NfL levels remained stable in participants, which is significant as rising NfL levels are typically associated with disease progression.
- Preliminary data suggested potential benefits on clinical symptoms, although further larger-scale trials are necessary to confirm these findings .
Safety Profile
The safety profile of this compound appears favorable based on current clinical data. Participants reported minimal adverse effects, and the compound was generally well tolerated throughout the study duration. Ongoing monitoring is essential to ensure long-term safety as trials progress.
Comparative Analysis
This compound's unique approach to gene modulation differentiates it from other compounds targeting similar pathways. The following table compares this compound with other notable gene splicing modulators:
| Compound | Target | Mechanism | Clinical Status |
|---|---|---|---|
| This compound | Huntingtin gene | Gene splicing modulation | Phase 2 trials ongoing |
| VO659 | Expanded HTT repeats | Direct targeting of CAG repeats | Phase I/II trials ongoing |
| Other Modulators | Various genes | General mRNA inhibition/enhancement | Various stages |
Properties
CAS No. |
2407849-89-0 |
|---|---|
Molecular Formula |
C21H25N9O |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)triazolo[4,5-c]pyridazin-6-yl]-5-(triazol-2-yl)phenol |
InChI |
InChI=1S/C21H25N9O/c1-20(2)11-14(12-21(3,4)27-20)29-19-17(25-28-29)10-16(24-26-19)15-6-5-13(9-18(15)31)30-22-7-8-23-30/h5-10,14,27,31H,11-12H2,1-4H3 |
InChI Key |
ICZNVPJUHBURBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C3=NN=C(C=C3N=N2)C4=C(C=C(C=C4)N5N=CC=N5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















